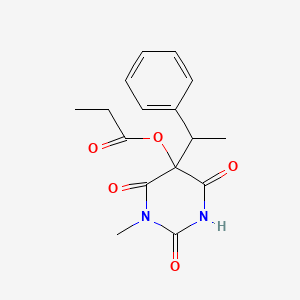
1-Methyl-5-propionoxy-5-(1-phenylethyl)barbituric acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-5-(1-phenylethyl)-5-propionyloxy-2,4,6(1h,3h,5h)-pyrimidinetrione is a complex organic compound with a pyrimidine core structure
准备方法
The synthesis of 1-Methyl-5-(1-phenylethyl)-5-propionyloxy-2,4,6(1h,3h,5h)-pyrimidinetrione involves multiple steps. The general synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core is typically synthesized through a cyclization reaction involving urea and β-dicarbonyl compounds under acidic or basic conditions.
Substitution Reactions:
Esterification: The propionyloxy group is introduced via esterification, where the hydroxyl group of the pyrimidine derivative reacts with propionic anhydride or propionyl chloride in the presence of a base.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and automated synthesis techniques.
化学反应分析
1-Methyl-5-(1-phenylethyl)-5-propionyloxy-2,4,6(1h,3h,5h)-pyrimidinetrione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common reagents used in these reactions include potassium permanganate, lithium aluminum hydride, sodium hydroxide, and hydrochloric acid. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-Methyl-5-(1-phenylethyl)-5-propionyloxy-2,4,6(1h,3h,5h)-pyrimidinetrione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Biological Research: The compound is used in studies investigating its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: It is explored for its use in the synthesis of advanced materials and as a catalyst in organic reactions.
作用机制
The mechanism of action of 1-Methyl-5-(1-phenylethyl)-5-propionyloxy-2,4,6(1h,3h,5h)-pyrimidinetrione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to changes in cellular processes. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
相似化合物的比较
1-Methyl-5-(1-phenylethyl)-5-propionyloxy-2,4,6(1h,3h,5h)-pyrimidinetrione can be compared with other pyrimidine derivatives, such as:
5-Fluorouracil: A well-known pyrimidine analog used in cancer treatment.
Cytosine: A pyrimidine base found in DNA and RNA.
Thymine: Another pyrimidine base found in DNA.
The uniqueness of 1-Methyl-5-(1-phenylethyl)-5-propionyloxy-2,4,6(1h,3h,5h)-pyrimidinetrione lies in its specific substituents and their potential effects on its biological activity and chemical reactivity.
属性
CAS 编号 |
37431-42-8 |
|---|---|
分子式 |
C16H18N2O5 |
分子量 |
318.32 g/mol |
IUPAC 名称 |
[1-methyl-2,4,6-trioxo-5-(1-phenylethyl)-1,3-diazinan-5-yl] propanoate |
InChI |
InChI=1S/C16H18N2O5/c1-4-12(19)23-16(10(2)11-8-6-5-7-9-11)13(20)17-15(22)18(3)14(16)21/h5-10H,4H2,1-3H3,(H,17,20,22) |
InChI 键 |
DRYNBDDKJPGBDG-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)OC1(C(=O)NC(=O)N(C1=O)C)C(C)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


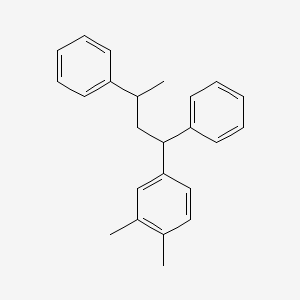

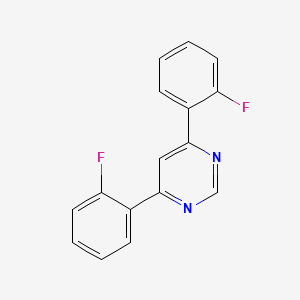
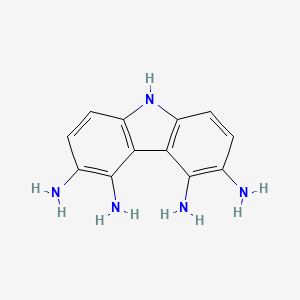

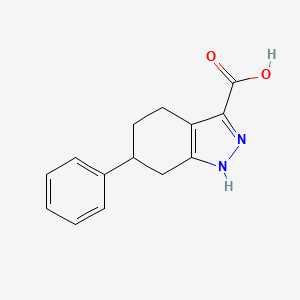
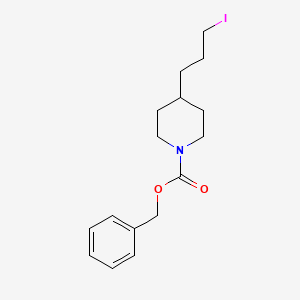

![1-(1,6-Diazaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13968039.png)
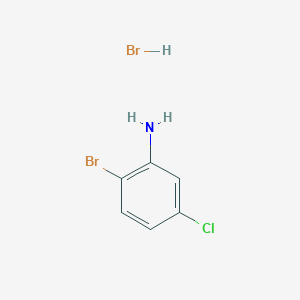
![6-Oxa-1-azabicyclo[3.2.1]oct-3-EN-7-one](/img/structure/B13968053.png)
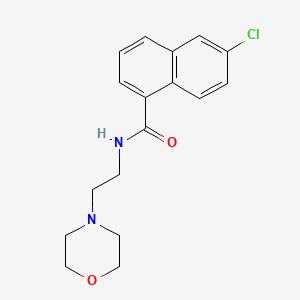

![1-(2-Methyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone](/img/structure/B13968083.png)
